10-Deacetoxypaclitaxel

Description

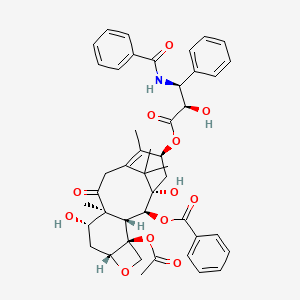

10-Deacetoxypaclitaxel is a semi-synthetic derivative of paclitaxel, a microtubule-stabilizing agent widely used in cancer chemotherapy. Structurally, it lacks the acetyl group at the C-10 position of the baccatin III core (Figure 1), a modification that alters its pharmacokinetic and pharmacodynamic properties while retaining significant anticancer activity .

Synthesis: Early syntheses involved deoxygenation of 10-deacetylbaccatin III using tributyltin hydride . More efficient methods utilize samarium di-iodide to directly modify paclitaxel, achieving high yields . This compound has been a cornerstone for developing analogues with reduced toxicity or enhanced blood-brain barrier penetration .

Properties

Molecular Formula |

C45H49NO12 |

|---|---|

Molecular Weight |

795.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H49NO12/c1-25-30-21-32(48)43(5)33(49)22-34-44(24-55-34,58-26(2)47)37(43)38(57-40(52)29-19-13-8-14-20-29)45(54,42(30,3)4)23-31(25)56-41(53)36(50)35(27-15-9-6-10-16-27)46-39(51)28-17-11-7-12-18-28/h6-20,31,33-38,49-50,54H,21-24H2,1-5H3,(H,46,51)/t31-,33-,34+,35-,36+,37-,38-,43+,44-,45+/m0/s1 |

InChI Key |

JKUFNLVYPRJLGU-XAOCBTQESA-N |

Isomeric SMILES |

CC1=C2CC(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C |

Canonical SMILES |

CC1=C2CC(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C |

Synonyms |

10-deacetoxypaclitaxel |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Cytotoxicity and Microtubule Assembly

10-Deacetoxypaclitaxel exhibits cytotoxicity comparable to paclitaxel in multiple cancer cell lines. Key findings include:

- NCI/ADR-RES Cells : this compound, 7-deoxypaclitaxel, and 10-deacetoxy-7-deoxypaclitaxel showed equivalent cytotoxicity to paclitaxel (IC50 values within the same nM range) .

- P388 Leukemia Cells : In vitro, this compound (compound 87) matched paclitaxel’s potency .

- B16 Melanoma Cells: Oxidation of this compound with m-chloroperbenzoic acid produced compound 20, which was 3× less cytotoxic than paclitaxel despite enhanced microtubule assembly activity .

Table 1: Cytotoxicity and Activity Comparison

P-Glycoprotein (P-gp) Interactions

P-gp efflux pump interactions influence drug resistance. Key differences:

Structural Analogues and Derivatives

10-Deacetyl-7-xylosyl Paclitaxel

- Structure : Xylose moiety at C-7 and deacetylation at C-10 .

- Activity : Improved pharmacological features (e.g., solubility, stability) while maintaining microtubule stabilization .

7-epi-10-Deacetyltaxol

- Structure : Epimerization at C-7 and deacetylation at C-10 .

- Role : Classified as a paclitaxel impurity (Paclitaxel Related Compound B) with retained cytotoxicity but altered stereochemistry .

10-Acetoacetyl Paclitaxel

Key Research Insights

- C-10 Modifications : Removal or substitution at C-10 is generally well-tolerated, preserving cytotoxicity . However, oxidation can unpredictably alter activity (e.g., compound 20) .

- Pharmacokinetic Advantages : Reduced P-gp interaction in 10-deacetoxy derivatives may enhance brain penetration and circumvent resistance .

- Derivative Potential: Xylosyl and acetoacetyl derivatives highlight the role of C-7 and C-10 modifications in optimizing drug properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.